molecular formula C21H20N4O3S B2742428 N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide CAS No. 714256-16-3

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2742428
CAS No.: 714256-16-3
M. Wt: 408.48
InChI Key: OWRDOMVJZNZUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities .

Preparation Methods

The synthesis of N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The furan-2-ylmethylamino group is introduced through a nucleophilic substitution reaction, followed by the sulfonation of the benzene ring to yield the final product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted sulfonamides .

Scientific Research Applications

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is unique due to its combination of a quinoxaline core, furan-2-ylmethylamino group, and sulfonamide functionality . Similar compounds include:

    Olaquindox: A quinoxaline derivative used as an antibiotic.

    Echinomycin: A quinoxaline antibiotic with anticancer properties.

    Carbadox: Another quinoxaline antibiotic.

These compounds share the quinoxaline core but differ in their substituents and specific applications .

Properties

IUPAC Name

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14-9-10-17(12-15(14)2)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-18-7-3-4-8-19(18)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRDOMVJZNZUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.